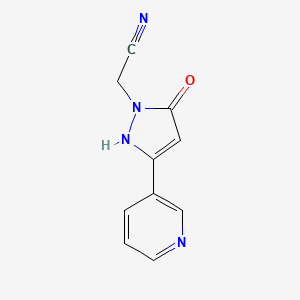![molecular formula C6H12Cl2N4 B1490452 1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride CAS No. 2098023-88-0](/img/structure/B1490452.png)
1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride
Descripción general
Descripción
1-(Azetidin-3-yl)methyl-1H-1,2,3-triazole dihydrochloride, also known as 1-Azetidin-3-ylmethyl-1H-1,2,3-triazole dihydrochloride, is a novel synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of the 1,2,3-triazole family of compounds, which are known for their wide range of biological activities. The purpose of
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Research on azetidinone derivatives, including those incorporating 1,2,4-triazole, highlights their potential as anti-tubercular agents. Novel azetidinone analogues were designed, synthesized, and evaluated for their effectiveness against Mycobacterium tuberculosis. Some derivatives, specifically those with 3-nitro and 4-methoxy benzaldehyde, showed promising activity (Thomas, George, & Harindran, 2014).
Antimicrobial and Antifungal Agents
1,2,4-Triazole derivatives, including those linked to azetidinone, have been synthesized and evaluated for their antimicrobial properties. Studies have found significant antimicrobial activities against various strains such as Micrococcus luteus and Staphylococcus aureus, and antifungal activity against Candida albicans (Kaplancikli et al., 2008).
Anticancer Properties
Research into 1,2,3-triazole derivatives has revealed their potential in cancer treatment. Some synthesized compounds have shown promising anticancer activity against human leukemia and hepatoma cells (Dong, Wu, & Gao, 2017). Another study synthesized aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity, further underscoring the potential of these compounds in treating cancer (Dong & Wu, 2018).
Synthesis of New Heterocyclic Systems
The synthesis of new heterocyclic systems using 1,2,4-triazoles has been explored. These compounds have applications in various fields, including medicine and agriculture (Osyanin, Osipov, & Klimochkin, 2012).
Anti-Inflammatory Activity
1,2,3-Triazole derivatives have been synthesized and tested for anti-inflammatory activity. Some compounds have been compared favorably with non-steroidal anti-inflammatory drugs (NSAIDs) for their effectiveness and reduced ulcerogenic activities (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Propiedades
IUPAC Name |
1-(azetidin-3-ylmethyl)triazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-10(9-8-1)5-6-3-7-4-6;;/h1-2,6-7H,3-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASWCTQZQUCCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=CN=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride | |
CAS RN |
2098023-88-0 | |
| Record name | 1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490369.png)


![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490374.png)
![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1490375.png)
![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1490376.png)
![2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1490377.png)
![1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490382.png)
![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490383.png)

![2-(3-(pyridin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1490386.png)
![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490387.png)
![6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490391.png)
